Natamycin Natamycin Natamycin is a macrolide antibiotic that has formula C33H47NO13, produced by several Streptomyces species including Streptomyces natalensis. It exhibits broad spectrum antifungal activity and used in eye drops, and as a food preservative, and also as a postharvest biofungicide for citrus and other fruit crops. It has a role as an antimicrobial food preservative, a bacterial metabolite, an apoptosis inducer, an ophthalmology drug and an antifungal agrochemical. It is an antibiotic antifungal drug, a macrolide antibiotic, a polyene antibiotic, an epoxide, a dicarboxylic acid monoester and a monosaccharide derivative.
Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
Brand Name: Vulcanchem
CAS No.: 7681-93-8
VCID: VC21536827
InChI: InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1
SMILES: CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Molecular Formula: C33H47O13N
C33H47NO13
Molecular Weight: 665.7 g/mol

Natamycin

CAS No.: 7681-93-8

Cat. No.: VC21536827

Molecular Formula: C33H47O13N
C33H47NO13

Molecular Weight: 665.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Natamycin - 7681-93-8

CAS No. 7681-93-8
Molecular Formula C33H47O13N
C33H47NO13
Molecular Weight 665.7 g/mol
IUPAC Name (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
Standard InChI InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32?,33-/m1/s1
Standard InChI Key NCXMLFZGDNKEPB-BQGNJOPGSA-N
Isomeric SMILES C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O
SMILES CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Canonical SMILES CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Appearance Solid powder
Boiling Point 897.6±65.0 °C at 760 mmHg
Melting Point 290 °C

Chemical Structure and Physical Properties

Natamycin is characterized by a complex chemical structure with the molecular formula C₃₃H₄₇NO₁₃ and a molecular weight of 665.733 g/mol . Structurally, it belongs to the polyene macrolide class of compounds, featuring a large lactone ring with multiple conjugated double bonds, which is critical for its biological activity.

Physical Properties

The physical properties of natamycin provide important insights into its behavior in various applications and formulations. Based on EPA documentation and other sources, key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Natamycin

PropertyDescriptionReference
Physical StateViscous liquid
ColorColorless
OdorOdorless
Density1.35 g/cm³
Melting PointDarkens at approximately 200°C with decomposition at 280-300°C
Solubility in Water0.39 mg/ml
pH Stability Range5.0-7.5
StabilityStable at 54°C for 14 days; long-term stability (2-5 years) in pharmaceutical preparations

Natamycin exhibits amphoteric properties, possessing both acidic and basic functional groups, which influence its behavior in different pH environments . This characteristic contributes to its stability profile and interactions with biological systems.

Mechanism of Action

The antifungal activity of natamycin stems from its specific interaction with ergosterol, a vital component of fungal cell membranes. Unlike some other antifungal agents, natamycin's mechanism follows a distinctive pathway.

Ergosterol Binding and Membrane Disruption

Natamycin exhibits a high affinity for ergosterol (approximately 100 μM) and forms a polyene-ergosterol complex, which is facilitated by a double bond in the B ring of ergosterol . This binding occurs without initially permeabilizing the membrane but directly blocks fungal growth . The formation of this complex alters membrane permeability, resulting in the leakage of essential ions and small peptides, which ultimately leads to fungal cell death .

Disruption of Cellular Processes

Beyond simple membrane disruption, natamycin interferes with critical cellular processes. It inhibits the formation of vacuoles in yeast cells, a process that requires ergosterol for normal function . Additionally, studies have demonstrated that natamycin prevents endocytosis in germinating conidia of Penicillium discolor without membrane permeabilization .

Research has also shown that natamycin causes leakage of potassium ions in vesicles containing ergosterol, disrupting plasma membrane potential and leading to cell death . This multi-faceted approach to disrupting fungal cell function contributes to natamycin's effectiveness against various fungal species.

Antimicrobial Spectrum and Efficacy

Natamycin demonstrates broad-spectrum activity against numerous fungal pathogens while showing no activity against bacteria or viruses.

Antifungal Spectrum

The compound is effective against numerous clinically significant fungi, including:

  • Candida species

  • Aspergillus species

  • Cephalosporium species

  • Fusarium species

  • Penicillium species

Minimum Inhibitory Concentrations

Natamycin exhibits potent fungistatic and fungicidal activity at relatively low concentrations. The minimum inhibitory concentrations (MICs) required for effective control of various fungal species are presented in Table 2.

Table 2: Minimum Inhibitory Concentrations of Natamycin

Target OrganismsMIC Range (μg/ml)Reference
Molds0.5-6.0
Yeasts1.0-5.0

These MIC values highlight natamycin's potency against fungal pathogens and provide guidance for appropriate dosing in various applications.

Medical Applications

Natamycin's selective toxicity against fungi while demonstrating minimal systemic absorption has established it as a valuable therapeutic agent, particularly in ophthalmology.

Ophthalmic Uses

Natamycin is primarily used in ophthalmology for the treatment of fungal eye infections. NATACYN® (natamycin ophthalmic suspension) 5% is indicated for the treatment of:

  • Fungal blepharitis (eyelid infection)

  • Fungal conjunctivitis

  • Fungal keratitis (corneal infection)

The formulation typically contains 50 mg of natamycin per mL with benzalkonium chloride (0.02%) as a preservative .

Efficacy in Fungal Keratitis

A systematic review examining natamycin in the treatment of fungal keratitis found that it outperformed several other antifungal agents. Specifically, when compared to 1% voriconazole, 5% natamycin demonstrated significantly better outcomes (regression coefficient = -0.18 logMAR; 95% CI, -0.30 to -0.05; P=0.006), with particularly strong results against Fusarium infections (regression coefficient = -0.41 logMAR; 95% CI, -0.61 to -0.20; P<0.001) .

Similarly, when compared to fluconazole, natamycin showed a significant difference in cure rate (χ²=5.048, P<0.05) and achieved effectiveness in a shorter average period of therapy (t=7.94, P<0.01) .

Combination Therapies

Recent research has explored combining natamycin with other ophthalmic agents to enhance efficacy, particularly against resistant strains. Studies evaluating interactions between natamycin and non-antifungal ophthalmic agents against resistant Fusarium ocular isolates found synergistic or indifferent interactions depending on the isolate and the combination used . Combinations that showed synergistic potential included:

  • Natamycin with 5-fluorouracil

  • Natamycin with timolol

  • Natamycin with EDTA

  • Natamycin with dorzolamide

These findings suggest potential therapeutic approaches for treating drug-recalcitrant ocular fungal infections.

Food Industry Applications

Natamycin has been extensively used in the food industry as a preservative due to its effectiveness against fungi while being considered safe for consumption.

Regulatory Status

Natamycin is designated as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) . In the European Union, it is labeled with the E number E235 as a food preservative .

Applications in Food Preservation

Natamycin serves as an effective preservative in various food products, including:

  • Dairy products (cheeses, yogurt)

  • Khoa (a dairy product)

  • Sausages and processed meats

  • Fruit juices

  • Wines

The compound is particularly valued in food applications due to its lack of color and odor, which prevents alterations to the sensory attributes of the preserved foods .

Agricultural Applications

Beyond its medical and food preservation roles, natamycin has demonstrated significant efficacy as a biofungicide for managing postharvest fruit decays.

Efficacy in Postharvest Disease Management

Studies evaluating natamycin's effectiveness against postharvest fruit decays in citrus have yielded promising results. When applied to lemon fruit at a concentration of 500 μg/ml, natamycin significantly reduced the incidence of green mold from 81.9% in the water control to between 5.0% and 10.7%, depending on the application method .

Different application methods were assessed, including:

  • Aqueous solutions

  • Application in storage fruit coatings

  • Application in packing fruit coatings

  • Staged applications (aqueous followed by coating treatments)

Efficacy Across Different Citrus Species

The effectiveness of natamycin varies across different citrus species, as shown in Table 3.

Table 3: Natamycin Efficacy Against Green Mold in Different Citrus Species

Citrus SpeciesControl Incidence (%)Natamycin Treatment Incidence (%)Reduction (%)P-value
Grapefruit51.97.485.7<0.0001
Lemon85.314.882.6<0.0001
Mandarin84.544.747.1<0.0001
Orange74.640.445.80.0006

These results indicate that natamycin is significantly more effective in reducing green mold on grapefruit and lemon compared to orange and mandarin .

Synergistic Combinations

Studies have also demonstrated that combining natamycin with other fungicides can enhance its efficacy in agricultural applications. Combinations of natamycin-fludioxonil or natamycin-propiconazole showed synergistic effects, resulting in greater than 85% reduction of green mold and sour rot in citrus fruits .

Study TypeResultsToxicity CategoryReference
Acute Oral Toxicity>2000 mg/kg (>1820 mg a.i./kg)III
Acute Dermal Toxicity>5050 mg/kg (>4696.5 mg a.i./kg)IV
Acute Inhalation Toxicity>2.39 mg/L (2.18 mg a.i./L)IV

These data suggest a favorable safety profile with low acute toxicity.

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